(R)-orciprenaline

描述

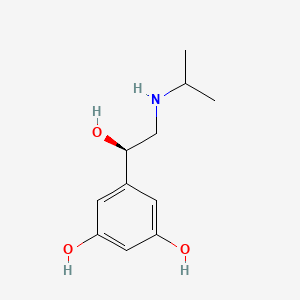

Structure

3D Structure

属性

分子式 |

C11H17NO3 |

|---|---|

分子量 |

211.26 g/mol |

IUPAC 名称 |

5-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m0/s1 |

InChI 键 |

LMOINURANNBYCM-NSHDSACASA-N |

SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O |

手性 SMILES |

CC(C)NC[C@@H](C1=CC(=CC(=C1)O)O)O |

规范 SMILES |

CC(C)NCC(C1=CC(=CC(=C1)O)O)O |

产品来源 |

United States |

Stereochemical Characterization and Enantiomeric Purity Assessment of Orciprenaline

Characterization of Orciprenaline Stereoisomers

The two enantiomers of orciprenaline, (R)-(-)-orciprenaline and (S)-(+)-orciprenaline, are non-superimposable mirror images of each other. researchgate.net They share identical physical and chemical properties in an achiral environment but differ in their interaction with other chiral entities, such as biological receptors or chiral analytical selectors. researchgate.net The (S)-enantiomer is generally considered to be the more pharmacologically active form. gyanvihar.orgacademicstrive.com The development of stereoselective analytical methods is therefore essential for the quality control and characterization of orciprenaline, ensuring the quantification of the desired enantiomer and the detection of its counterpart as a chiral impurity. nih.gov

Methodologies for Stereoselective Analytical Separation

The resolution of orciprenaline enantiomers is primarily achieved through chromatographic techniques. academicstrive.com These methods exploit the differential interactions between the enantiomers and a chiral selector, leading to their separation. chiralpedia.comcsfarmacie.cz Direct methods, where the enantiomers are separated without prior derivatization, are often preferred for their efficiency and simplicity. academicstrive.comnih.gov

Direct chromatographic approaches involve the use of a chiral environment, created either by a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. chiralpedia.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of pharmaceuticals. nih.govnih.gov The use of CSPs is the most common direct approach, where a chiral selector is immobilized on a solid support (typically silica (B1680970) gel). chiralpedia.comcsfarmacie.cz The separation occurs based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, which have different stabilities and, therefore, different retention times. chiralpedia.com

Direct Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Application of Cyclodextrin (B1172386) Derivatives as CSPs

Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that are frequently used as chiral selectors in HPLC. csfarmacie.czresearchgate.netnih.gov Their toroidal shape provides a hydrophobic inner cavity and a hydrophilic outer surface, allowing for the formation of inclusion complexes with guest molecules. nih.gov Chiral recognition is achieved through interactions between the analyte's functional groups and the hydroxyl groups at the rim of the CD cavity. csfarmacie.cz Various modified cyclodextrins have been successfully employed for the direct enantiomeric resolution of orciprenaline. gyanvihar.orgacademicstrive.com

Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) : CSPs based on SBE-β-CD have been utilized for the direct separation of orciprenaline enantiomers. gyanvihar.orgacademicstrive.com SBE-β-CD is a polyanionic derivative known for its high solubility and unique chiral recognition capabilities. nih.govhopaxfc.com The sulfobutyl ether groups provide additional interaction sites, enhancing enantioselectivity. nih.gov

Methyl-β-Cyclodextrin (Met-β-CD) : Methylated β-cyclodextrins are another class of effective chiral selectors. gyanvihar.orgnih.gov The methylation of the hydroxyl groups can alter the shape and size of the cavity, leading to improved chiral discrimination for certain analytes like orciprenaline. gyanvihar.orgacademicstrive.com

Sulfated-β-Cyclodextrin (S-β-CD) : The use of sulfated-β-cyclodextrin as a chiral selector on a C18 column has also been reported for the direct HPLC separation of orciprenaline enantiomers. gyanvihar.orgacademicstrive.com The sulfate (B86663) groups introduce strong ionic interaction sites, which can significantly influence the separation mechanism and efficiency. nih.gov

| Chiral Stationary Phase (Selector) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Sulfobutyl Ether β-Cyclodextrin | C18 | Acetonitrile (B52724) and aqueous trifluoroacetic acid (TFA) | UV | gyanvihar.org |

| Methyl-β-Cyclodextrin | C18 | Not specified in detail | UV | gyanvihar.orgacademicstrive.com |

| Sulfated-β-Cyclodextrin | C18 | Not specified in detail | UV | gyanvihar.orgacademicstrive.com |

Utilization of Chiral Mobile Phase Additives (e.g., (S)-Glutamic Acid)

An alternative to using a CSP is the addition of a chiral selector to the mobile phase, known as the Chiral Mobile Phase Additive (CMPA) technique. chiralpedia.comnih.gov In this approach, an achiral stationary phase (like C18) is used. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CMPA in the mobile phase. chiralpedia.comnih.gov These complexes have different affinities for the stationary phase, enabling their separation. nih.gov

(S)-Glutamic acid has been successfully employed as a CMPA for the enantiomeric separation of orciprenaline. academicstrive.com The effectiveness of this method depends on factors such as the concentration of the chiral additive, the pH of the mobile phase, and the organic modifier used. ingentaconnect.com This approach offers flexibility, as a variety of achiral columns can be used, and the chiral selector is not permanently bound to the support. nih.gov

Thin-Layer Chromatography (TLC) provides a simple and cost-effective method for chiral separations. academicstrive.com In the direct approach, a chiral environment is created on the TLC plate. academicstrive.com One method involves using a Chiral Inducing Reagent (CIR), where the chiral selector is mixed with the sample before application or is present in the mobile phase. academicstrive.com The CIR induces a chiral environment through the formation of transient diastereomers with the analyte enantiomers, allowing for their separation on an achiral stationary phase. academicstrive.com

L-Glutamic acid (an enantiomer of (S)-Glutamic acid) has been used as a chiral inducing reagent for the direct resolution of orciprenaline enantiomers by TLC. gyanvihar.org This technique is valuable for rapid screening and purity checks. researchgate.net

| Technique | Chiral Reagent | Stationary Phase | Application | Reference |

|---|---|---|---|---|

| TLC | L-Glutamic Acid (as Chiral Inducing Reagent) | Silica Gel | Direct resolution of orciprenaline enantiomers | gyanvihar.org |

Capillary Zone Electrophoresis (CZE) for Enantioseparation

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation of chiral compounds. nih.gov The method achieves enantiomeric separation by adding a chiral selector to the background electrolyte, which interacts differently with each enantiomer, leading to different migration times. nih.govbohrium.com Factors such as the type and concentration of the chiral selector, the pH of the background electrolyte, and temperature can significantly influence the efficiency of the separation. nih.gov

Cyclodextrins (CDs) are widely used as chiral selectors in CZE due to their ability to form inclusion complexes with a variety of molecules. nih.govmdpi.comresearchgate.net For the enantioseparation of orciprenaline, methyl-β-cyclodextrin has been effectively employed as a chiral selector. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the cyclodextrin (the host) and the enantiomers of orciprenaline (the guest). The different stability of these complexes results in a difference in the electrophoretic mobility of the enantiomers, enabling their separation. nih.gov The strength of the interaction, and thus the degree of separation, is dependent on the affinity of each enantiomer for the chiral selector. nih.gov

The partial filling technique (PFT) is a specific method used in CZE where the capillary is only partially filled with the chiral selector solution before the sample is introduced. nih.gov This technique is particularly useful for determining the conditional association constants between the enantiomers and the chiral selector. nih.gov In the case of orciprenaline and methyl-β-cyclodextrin, as the length of the chiral selector zone increases, the interaction time between the analyte and the selector is prolonged. nih.gov This leads to a decrease in the electrophoretic mobility of the enantiomers and an improvement in enantioresolution. nih.gov

The association constants can be calculated from the slope of a plot of the observed electrophoretic mobility versus the ratio of the selector zone length to the effective capillary length. nih.gov Research has shown that these association constants are independent of the chiral selector's concentration. nih.gov

Table 1: Association Constants for Orciprenaline Enantiomers with Methyl-β-Cyclodextrin Determined by CZE-PFT

| Enantiomer | Mean Association Constant (K) |

| Enantiomer 1 | 110 M⁻¹ |

| Enantiomer 2 | 160 M⁻¹ |

Data sourced from PubMed. nih.gov

The study found that the highest enantioselectivity was achieved when approximately 50% of the solute was distributed to the selector phase. nih.gov The values obtained through the partial filling technique were in good agreement with those determined by conventional CE methods. nih.gov

Indirect Chromatographic Approaches

Indirect chromatographic methods involve the conversion of enantiomers into diastereomers by reacting them with a chiral derivatizing reagent (CDR). academicstrive.com The resulting diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase using techniques like high-performance liquid chromatography (HPLC). gyanvihar.orgacademicstrive.com

The synthesis of diastereomeric derivatives of orciprenaline is a key step in the indirect approach to enantioseparation. gyanvihar.orggyanvihar.orgtandfonline.com This is typically achieved by reacting the racemic orciprenaline with a chirally pure derivatizing reagent. gyanvihar.org The reaction conditions, such as temperature and duration, can be optimized to ensure efficient derivatization. gyanvihar.org Modern techniques like microwave irradiation have been shown to significantly reduce reaction times compared to conventional heating methods. gyanvihar.orgtandfonline.com For instance, diastereomers of orciprenaline have been successfully synthesized using microwave irradiation for as little as 45-50 seconds. gyanvihar.orgtandfonline.com

A bifunctional variant of Sanger's reagent, 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB), serves as a platform for creating effective CDRs. gyanvihar.orgtandfonline.com New chiral reagents are prepared by substituting one of the fluorine atoms in DFDNB with a chirally pure compound, such as an L-amino acid or a chiral amine. gyanvihar.orgtandfonline.com

For example, a CDR was synthesized by reacting DFDNB with L-Phenylalanine. gyanvihar.orggyanvihar.org This reagent was then used to form diastereomers with orciprenaline. gyanvihar.orggyanvihar.org The resulting diastereomers were successfully separated using reversed-phase HPLC on a C18 column. gyanvihar.orgtandfonline.comtandfonline.com The bulky hydrophobic group from the L-Phenylalanine in the CDR enhances the hydrophobicity and influences the separation of the diastereomers. gyanvihar.org

Table 2: HPLC Separation Data for Orciprenaline Diastereomers Derivatized with FDNP-L-Phe

| Parameter | Value |

| Separation Factor (α) | 1.12 |

| Resolution (Rs) | 11.76 |

Chromatographic conditions involved a C18 column with a gradient of acetonitrile and aqueous trifluoroacetic acid as the mobile phase, with detection at 340 nm. gyanvihar.orggyanvihar.orgtandfonline.com

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) provides another versatile platform for the synthesis of CDRs. nih.govnanobioletters.com Its three reactive chlorine atoms can be sequentially substituted with chiral auxiliaries, such as amino acids or their amides, to create a range of derivatizing reagents. nih.govresearchgate.netnih.gov

The enantioseparation of (RS)-orciprenaline has been accomplished by creating diastereomeric derivatives using CDRs based on a cyanuric chloride platform. researchgate.net These reagents, which can be dichloro-s-triazine (DCT) or monochloro-s-triazine (MCT) derivatives, are synthesized by reacting cyanuric chloride with chiral auxiliaries like amino acid amides. researchgate.net The resulting diastereomers of orciprenaline can then be resolved by reversed-phase HPLC. nanobioletters.comresearchgate.net The derivatization process is often rapid, especially when assisted by microwave irradiation. nanobioletters.comnih.gov

Synthesis of Diastereomeric Derivatives of Orciprenaline

Optimized Derivatization Conditions (e.g., Microwave Irradiation, Temperature)

The synthesis of diastereomers of orciprenaline for chiral separation can be significantly accelerated and optimized using microwave irradiation (MWI). tandfonline.comgyanvihar.org This method offers a substantial reduction in reaction time compared to conventional heating. gyanvihar.org The derivatization of orciprenaline with a chiral derivatizing reagent (CDR) based on 1,5-difluoro-2,4-dinitrobenzene (DFDNB), such as one incorporating L-Phenylalanine (FDNP-L-Phe), has been optimized under microwave conditions. gyanvihar.org

The optimal conditions were found to be irradiation for 45-50 seconds at 80% of an 800W microwave's power. tandfonline.comgyanvihar.org This rapid synthesis is a key advantage for high-throughput analysis. gyanvihar.org For comparison, conventional methods involving stirring required a longer duration of 50 minutes at a temperature of 45°C to achieve similar results. tandfonline.comgyanvihar.org The high pH condition facilitates a smooth and quick reaction, and importantly, no racemization was observed during this rapid derivatization process, as confirmed by the presence of two peaks with similar intensity and area in the resulting chromatogram. nanobioletters.com

Table 1: Optimized Derivatization Conditions

| Parameter | Microwave Irradiation | Conventional Stirring |

|---|---|---|

| Time | 45-50 seconds tandfonline.comgyanvihar.org | 50 minutes tandfonline.comgyanvihar.org |

| Power/Temp | 80% of 800W tandfonline.comgyanvihar.org | 45°C tandfonline.comgyanvihar.org |

| Advantage | Significant reduction in reaction time gyanvihar.org | Simpler equipment setup |

Reversed-Phase HPLC Separation of Diastereomers

Following derivatization, the resulting diastereomers are separated using reversed-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comgyanvihar.org This separation is typically performed on a C18 column, which provides an achiral environment where separation is based on the different physicochemical properties of the diastereomers. gyanvihar.orgresearchgate.net

Optimization of Mobile Phase Composition (e.g., Acetonitrile, Trifluoroacetic Acid)

The composition of the mobile phase is a critical factor in achieving effective separation of the diastereomeric derivatives. phenomenex.com For the separation of orciprenaline diastereomers, a mobile phase consisting of acetonitrile (MeCN) and aqueous trifluoroacetic acid (TFA) has been proven successful. tandfonline.comgyanvihar.org

Optimization of the mobile phase involves adjusting the gradient of the organic modifier (acetonitrile) and the concentration of the acidic additive (TFA). gyanvihar.orgchromatographyonline.com A gradient elution, for instance from 30% to 65% of acetonitrile over 45 minutes, at a flow rate of 1.0 mL/min was found to be effective. gyanvihar.org The use of 0.10% TFA in the aqueous component helps to control the ionization state of the analytes and improve peak shape. gyanvihar.orgchromatographyonline.com Acetonitrile is often preferred over methanol (B129727) as the organic modifier because its lower viscosity and higher dielectric constant result in sharper peaks and shorter retention times. gyanvihar.org

Table 2: Optimized HPLC Mobile Phase

| Component | Concentration/Gradient | Purpose |

|---|---|---|

| Organic Modifier | Acetonitrile (MeCN) | Elution of non-polar compounds phenomenex.com |

| Aqueous Phase | Water with Trifluoroacetic Acid (TFA) | Control of analyte ionization phenomenex.comchromatographyonline.com |

| TFA Concentration | 0.10% gyanvihar.org | Improves peak shape and resolution |

| Gradient | 30% to 65% MeCN over 45 min gyanvihar.org | Optimizes separation of all components |

| Flow Rate | 1.0 mL/min gyanvihar.org | Standard analytical flow |

| Detection | UV at 340 nm gyanvihar.org | Wavelength for detecting the dinitrophenyl moiety |

Elution Order and Configuration Confirmation

The elution order of diastereomers in RP-HPLC depends on their relative hydrophobicity and interaction with the stationary phase. academicstrive.com The general principle is that the diastereomer which is less stable or has a larger exposed surface area to the mobile phase will elute first, while the more stable or more hydrophobic diastereomer will be retained longer on the C18 column and elute later. nanobioletters.comacademicstrive.com

For diastereomers derived from (R)- and (S)-orciprenaline with a chiral reagent containing an L-amino acid, the L-D diastereomer (e.g., L-Phe-(R)-Orc) typically elutes before the L-L diastereomer (L-Phe-(S)-Orc). gyanvihar.org The confirmation of the absolute configuration and elution order can be achieved by separating the diastereomeric derivatives on a preparative scale using open column chromatography. researchgate.net The isolated fractions are then analyzed using techniques such as 1H-NMR spectroscopy to confirm their structures. researchgate.net Furthermore, computational methods using Density Functional Theory (DFT) can be employed to calculate the lowest energy optimized structures of the diastereomers, which helps in predicting and confirming the elution order based on their molecular size and shape. nanobioletters.com

Spectroscopic and Computational Characterization of Derivatives

UV, IR, and NMR Spectroscopic Analysis of Chiral Derivatizing Reagents and Diastereomers

The chiral derivatizing reagents and the resulting diastereomers are thoroughly characterized using various spectroscopic methods to confirm their structure and purity. tandfonline.comgyanvihar.org

UV-Vis Spectroscopy : The chiral derivatizing reagents based on 1,5-difluoro-2,4-dinitrobenzene (DFDNB) exhibit strong UV absorbance due to the dinitrophenyl chromophore. tandfonline.comgyanvihar.org This property is imparted to the diastereomeric derivatives, allowing for highly sensitive detection, typically around 340 nm. gyanvihar.org The absorption spectra of orciprenaline itself shows a characteristic band in the range of 252-287 nm. researchgate.netresearchgate.net

IR Spectroscopy : Infrared spectroscopy is used to identify key functional groups in the reagent and the derivatives. The spectra confirm the presence of N-H, C=O, aromatic C=C, and C-NO2 stretching vibrations, confirming the structure of the synthesized compounds. tandfonline.comgyanvihar.org

NMR Spectroscopy : Proton Nuclear Magnetic Resonance (1H NMR) is crucial for structural elucidation. nih.gov It confirms the successful substitution of the fluorine atom in the DFDNB-based reagent with the chiral auxiliary and the subsequent reaction with orciprenaline. tandfonline.comgyanvihar.org The chemical shifts and coupling constants of the protons on the aromatic rings, the chiral center, and the amino acid moiety provide definitive structural proof for both the CDR and the final diastereomers. gyanvihar.org

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized chiral derivatizing reagents. tandfonline.comgyanvihar.org The experimentally found percentages are compared with the theoretically calculated values to confirm the elemental composition and purity of the compound. tandfonline.com This analysis is a fundamental part of the characterization of new chemical entities. tandfonline.com

Computational Modeling (e.g., Density Functional Theory for Optimized Structures)

Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the three-dimensional structure and electronic properties of chiral molecules like (R)-orciprenaline at an atomic level. nih.govjddtonline.info DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is employed to predict the most stable conformation (optimized structure) of a molecule by calculating the ground-state energy. researchgate.net

For this compound, a DFT study would typically begin with the construction of its initial 3D structure. The calculations, performed using specialized software like Gaussian, involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)). dtic.mil The functional approximates the exchange-correlation energy, which accounts for electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals. arxiv.org The software then systematically alters the molecule's geometry, calculating the total energy at each step until a minimum is found, representing the most energetically favorable structure. researchgate.net

This optimized structure provides crucial data, including bond lengths, bond angles, and dihedral angles, which characterize the specific spatial arrangement of the (R)-enantiomer. Furthermore, DFT can elucidate electronic properties such as the distribution of electron density and the location of molecular orbitals (HOMO/LUMO), which are fundamental to understanding the molecule's reactivity and interaction with its biological target, the β-adrenergic receptor. digitellinc.com While specific DFT studies optimizing the structure of this compound are not detailed in the reviewed literature, the methodology is widely applied to similar pharmaceutical compounds, including other beta-adrenergic agonists, to provide insights that complement experimental data. nih.govdergipark.org.tr

Validation Parameters for Analytical Methods

The quantitative analysis of this compound, particularly in the context of determining enantiomeric purity, requires analytical methods that are rigorously validated. Validation ensures that the method is suitable for its intended purpose, providing reliable and accurate results. jddtonline.info Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.govglobalresearchonline.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. globalresearchonline.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. globalresearchonline.net These parameters are crucial for assessing the sensitivity of methods used to detect trace amounts of an unwanted enantiomer.

Different analytical techniques and matrices yield varying LOD and LOQ values for orciprenaline. For instance, a spectrofluorimetric method determined the LOD for orciprenaline sulphate to be as low as 3.3 ng/mL in water and 3.1 ng/mL in acetonitrile. nih.gov An HPLC method developed for orciprenaline sulphate in pharmaceutical formulations reported an LOD of 0.10 μg/mL and an LOQ of 0.31 μg/mL. gyanvihar.org In a bioanalytical context using LC-MS/MS for determination in rat plasma, the lower limit of quantification (LLOQ) was established at 1.000 ng/mL. thepharmajournal.com

| Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| Spectrofluorimetry | Water | 3.3 ng/mL | - | nih.gov |

| Spectrofluorimetry | Acetonitrile | 3.1 ng/mL | - | nih.gov |

| HPLC | Pharmaceutical Formulation | 0.10 µg/mL | 0.31 µg/mL | gyanvihar.org |

| LC-MS/MS | Rat Plasma | - | 1.000 ng/mL | thepharmajournal.com |

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (R²) of the calibration curve is close to 1.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a matrix with a known quantity of the analyte.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Several studies have validated methods for orciprenaline, providing data on these parameters. A Quality by Design (QbD) approach to an HPLC method for orciprenaline sulphate demonstrated linearity over a concentration range of 10-200 μg/mL with a correlation coefficient of 0.997. gyanvihar.org The accuracy, reported as % recovery, was found to be between 100.02% and 100.05%. gyanvihar.org The precision was high, with an %RSD for repeatability of less than 0.026%. gyanvihar.org

Another study using LC-MS/MS for orciprenaline in rat plasma established linearity from 1.000 to 1000 ng/mL with a correlation coefficient of 0.9988. thepharmajournal.com The intra-day and inter-day accuracy for this method ranged from 96.47% to 108.97% and 99.35% to 101.779%, respectively. thepharmajournal.com The intra-day precision was between 1.63% and 4.65% (%CV), while the inter-day precision was between 3.65% and 11.06% (%CV). thepharmajournal.com

An HPLC method for the enantioseparation of orciprenaline diastereomers also confirmed linearity in the range of 20 to 100 ng/mL, with R² values of 0.998 for the (R)-diastereomer and 0.999 for the (S)-diastereomer. The recovery values for intra-day and inter-day assays were consistently high, ranging from 98.70% to 101.23%. Precision was also excellent, with RSD values for intra-day and inter-day assays ranging from 0.52% to 1.21%.

| Method | Linearity Range | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (%RSD or %CV) | Source |

|---|---|---|---|---|---|

| HPLC | 10-200 µg/mL | 0.997 | 100.02 - 100.05 | <0.026 (Repeatability) | gyanvihar.org |

| LC-MS/MS | 1.000-1000 ng/mL | 0.9988 | 96.47 - 108.97 | 1.63 - 11.06 | thepharmajournal.com |

| HPLC (Diastereomers) | 20-100 ng/mL | 0.998 ((R)-diastereomer) | 98.70 - 101.23 | 0.52 - 1.21 |

Synthetic Strategies for the Preparation of R Orciprenaline

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a specific stereoisomer from a prochiral substrate. For (R)-orciprenaline, this typically involves the stereoselective reduction of a corresponding α-amino ketone precursor. The key to these methodologies is the use of chiral influences, such as catalysts or reagents, to direct the formation of the desired (R)-hydroxyl group.

Application of Chiral Catalysts

Chiral catalysts are substances that accelerate a chemical reaction to selectively produce one enantiomer without being consumed in the process. wikipedia.org This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. capes.gov.br

Catalytic Asymmetric Reduction: A prevalent method for synthesizing chiral β-amino alcohols is the asymmetric reduction of a prochiral ketone. researchgate.net The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-established and powerful tool for this transformation. capes.gov.brresearchgate.netrsc.orgacs.org In this reaction, the oxazaborolidine catalyst coordinates with both the reducing agent (typically a borane (B79455) complex) and the ketone substrate, creating a structured transition state that forces the hydride to be delivered to one face of the carbonyl group, leading to the formation of one specific enantiomer of the alcohol. researchgate.net Several routes for producing enantiopure adrenergic compounds have successfully utilized catalytic enantioselective oxazaborolidine reduction as the key stereo-defining step. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems offers another highly selective catalytic route. acs.orgnih.govresearchgate.net Alcohol dehydrogenases (ADHs), for instance, can reduce ketones to alcohols with exceptionally high enantioselectivity. nih.gov Research has demonstrated the asymmetric synthesis of (R)-phenylethanolamine, the core of orciprenaline, from its corresponding aminoacetophenone precursor using whole cells of Arachnia sp. P163. This biocatalytic reduction achieved a conversion yield of 65% with an outstanding enantiomeric excess (ee) of 100%. nih.gov Such methods are valued for their high selectivity and environmentally friendly reaction conditions.

Asymmetric Hydrogenation: Another powerful catalytic method is asymmetric hydrogenation, which adds hydrogen across a double bond using a chiral metal-catalyst complex. wikipedia.orgnih.govorgsyn.org While often applied to C=C double bonds, catalysts based on ruthenium and rhodium, with chiral ligands like BINAP, are also effective for the enantioselective hydrogenation of polar substrates such as ketones. wikipedia.org This technology is a mainstay in the industrial production of chiral pharmaceuticals. wikipedia.org

Use of Chiral Reagents for Enantioselective Production

Chiral reagents are used in stoichiometric amounts to control the stereochemical outcome of a reaction. These can be broadly categorized into chiral auxiliaries, which are temporarily attached to the substrate, and chiral derivatizing agents, which are used to separate enantiomers from a racemic mixture.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct a subsequent diastereoselective reaction. wikipedia.orgnumberanalytics.comuwindsor.ca After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgnumberanalytics.com Common examples include Evans' oxazolidinones and pseudoephedrine amides. numberanalytics.comuwindsor.ca In a typical sequence for a molecule like orciprenaline, a chiral auxiliary would be attached to an acetic acid derivative, followed by enolate formation and reaction with an electrophile. The steric bulk of the auxiliary blocks one face of the enolate, ensuring the new bond is formed on the opposite face with high diastereoselectivity. uwindsor.ca Subsequent cleavage of the auxiliary reveals the chiral product. wikipedia.orgnumberanalytics.com This strategy has been successfully employed in the synthesis of other β-agonists, such as (R)-salmeterol. nih.gov

Chiral Derivatizing Reagents: This indirect approach involves the resolution of a racemic mixture. The racemic orciprenaline is reacted with a single enantiomer of a chiral derivatizing reagent to form a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention times) and can be separated using standard achiral techniques like chromatography or crystallization. nih.gov After separation, the chiral derivatizing agent is cleaved from each diastereomer to yield the isolated (R)- and (S)-enantiomers of orciprenaline. This method is frequently used for both analytical determination of enantiomeric purity and for preparative separation. nih.gov

Enantioselective Preparation Routes for Beta-Agonists

The synthetic strategies developed for chiral β-agonists are broadly applicable across the class, as they share the common phenylethanolamine structural motif. acs.orgresearchgate.net The primary goal is the stereospecific creation of the hydroxyl-bearing chiral center.

One-pot multi-step synthetic approaches have been developed for other β-adrenergic agents, combining several reactions sequentially in the same vessel without intermediate purification. capes.gov.br For example, a route to chiral 1,2-amino alcohols involves an organocatalyzed asymmetric epoxidation of a terminal alkene, followed by an aminolysis reaction to open the epoxide ring. capes.gov.br This strategy provides direct access to the target molecule under mild, metal-free conditions, reducing cost and waste. capes.gov.br

Another general and robust route starts with a prochiral α-haloketone. This ketone undergoes an enantioselective reduction, often using a CBS catalyst, to form a chiral halohydrin. This intermediate is then treated with a base to form a chiral epoxide, which is subsequently opened by the desired amine (e.g., isopropylamine (B41738) for orciprenaline) to yield the final product. This pathway is highly convergent and allows for the introduction of the amine side chain late in the synthesis.

The table below summarizes common enantioselective methods applicable to the synthesis of β-agonists like this compound.

| Method | Description | Key Reagent/Catalyst | Advantages |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral ketone or olefin. | Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP). wikipedia.orgorgsyn.org | High efficiency, catalytic nature. wikipedia.org |

| CBS Reduction | Catalytic reduction of a prochiral ketone. | Chiral Oxazaborolidine catalyst and a borane source. capes.gov.bracs.org | High enantioselectivity, predictable stereochemistry. researchgate.net |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction. | Evans' Oxazolidinones, Pseudoephedrine. numberanalytics.comuwindsor.ca | Reliable, high diastereoselectivity. uwindsor.ca |

| Biocatalysis | Use of enzymes or whole microorganisms for stereoselective reduction. | Alcohol Dehydrogenases (ADHs), whole cells (Arachnia sp.). nih.gov | Very high enantioselectivity, mild/green conditions. acs.org |

| Diastereomeric Resolution | Separation of enantiomers via diastereomer formation. | Chiral Derivatizing Reagents (e.g., chiral acids). nih.gov | Applicable for separating existing racemic mixtures. nih.gov |

This table is interactive. Click on the headers to learn more about each method.

Challenges in Achieving High Enantiomeric Purity

While numerous strategies exist, achieving high enantiomeric purity (typically expressed as enantiomeric excess, or ee) for this compound is not without challenges. A primary difficulty is ensuring the stereoselectivity of the key asymmetric reaction is sufficiently high (ideally >99% ee). nih.gov

Even with a highly selective reaction, subsequent steps in the synthesis, such as the removal of protecting groups, can lead to racemization if the chiral center is labile under the reaction conditions. wikipedia.org For example, deprotection steps must be carefully designed to avoid harsh acidic or basic conditions that could compromise the stereochemical integrity of the β-hydroxyl group.

Molecular Pharmacology and Intracellular Signaling of R Orciprenaline

Beta2-Adrenergic Receptor Agonism

(R)-orciprenaline exerts its primary pharmacological effects through its agonistic activity at the beta2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor superfamily. wikipedia.orgnih.gov This interaction is stereoselective, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. researchgate.netnih.gov The binding of this compound to the β2-AR initiates a cascade of intracellular events, beginning with a conformational change in the receptor.

Ligand-Receptor Interaction Studies

The interaction between this compound and the β2-AR is a critical determinant of its therapeutic action. As a phenylethanolamine derivative, its structure allows for specific binding within the transmembrane helices of the receptor. The hydroxyl group on the beta-carbon and the isopropylamino group are crucial for this interaction.

Intracellular Cascade Activation

Upon binding of this compound, the activated β2-AR couples to the stimulatory G protein, Gs. This coupling triggers the dissociation of the Gsα subunit, which in turn activates the enzyme adenylyl cyclase. wikipedia.orgnih.gov

The activation of adenylyl cyclase by the Gsα subunit is the immediate downstream consequence of β2-AR agonism by this compound. wikipedia.orgnih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The degree of adenylyl cyclase stimulation is directly proportional to the extent of receptor activation by the agonist.

The stimulation of adenylyl cyclase leads to a significant increase in the intracellular concentration of cAMP. wikipedia.orgnih.gov This second messenger is a key mediator of the cellular response to β2-AR stimulation. The elevated levels of cAMP are responsible for activating downstream effector molecules that ultimately produce the physiological response. In the context of airway smooth muscle, this leads to bronchodilation. nih.gov

Increased intracellular cAMP levels activate protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. The net effect of these phosphorylation events is the relaxation of the airway smooth muscle, resulting in bronchodilation. wikipedia.orgnih.govnih.gov

Receptor Selectivity and Off-Target Modulation

This compound is classified as a moderately selective β2-adrenergic receptor agonist. wikipedia.orgnih.gov This indicates that while it preferentially binds to and activates β2-receptors, it can also interact with other adrenergic receptor subtypes, particularly at higher concentrations.

Clinical observations have noted that orciprenaline can cause cardiovascular side effects such as palpitations, which are indicative of β1-adrenergic receptor stimulation in the heart. nih.gov This suggests that the selectivity of this compound for β2-receptors over β1-receptors is not absolute. Comparative studies with other β2-agonists like fenoterol (B1672521) have suggested that fenoterol may possess a higher degree of β2-selectivity than orciprenaline. nih.gov

Moderate Selectivity for β2-Adrenergic Receptors

This compound, also known as metaproterenol, is a synthetic amine that functions as a moderately selective β2-adrenergic receptor agonist. drugbank.comwikipedia.org Its pharmacological actions are primarily attributable to the stimulation of β2-adrenergic receptors located in the smooth muscle of the lungs, uterus, and the vasculature of skeletal muscle. drugbank.comwikipedia.org The activation of these receptors initiates a cascade of intracellular events beginning with the stimulation of adenylyl cyclase. drugbank.comwikipedia.org This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). drugbank.com The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle. drugbank.comwikipedia.org

While potent, orciprenaline's selectivity for the β2 receptor is not absolute. Compared to catecholamines like isoprenaline, compounds with a resorcinol (B1680541) nucleus, such as orciprenaline, are generally less potent across all beta-adrenoceptor preparations but exhibit greater selectivity for tracheal (β2) receptors over atrial (β1) receptors. nih.gov This moderate selectivity profile means that while its primary effects are on the β2 receptors of the airways, some interaction with β1 receptors, particularly at higher concentrations, can occur, which may lead to cardiovascular effects like tachycardia. taylorandfrancis.com

| Receptor Target | Action | Primary Outcome |

|---|---|---|

| β2-Adrenergic Receptor | Agonist | Relaxation of bronchial smooth muscle |

| β1-Adrenergic Receptor | Weaker Agonist | Potential for cardiac stimulation |

Minimal or No Effect on Alpha-Adrenergic Receptors

This compound's activity is highly specific to beta-adrenergic receptors, and it is characterized by having minimal to no effect on alpha-adrenergic receptors. drugbank.comwikipedia.orgtaylorandfrancis.com This distinction is a key feature of its pharmacological profile, separating it from non-selective sympathomimetic amines like epinephrine, which act on both alpha and beta receptors. droracle.ai The lack of alpha-agonist side effects was a notable advantage of orciprenaline compared to less selective compounds like isoprenaline. taylorandfrancis.com This receptor specificity ensures that its therapeutic actions are targeted toward beta-receptor-mediated pathways, primarily bronchodilation, without the significant vasoconstrictive or other alpha-mediated effects. taylorandfrancis.com

Weak Alpha1-Adrenoceptor Antagonist Activity (In Vitro Studies)

Despite its lack of agonist activity at alpha-receptors, in vitro research has revealed that orciprenaline possesses weak antagonist properties at α1-adrenoceptors. nih.gov A study conducted on rat isolated small mesenteric arteries demonstrated that orciprenaline can act as a competitive antagonist to the α1-adrenoceptor agonist methoxamine. nih.gov The findings showed that orciprenaline fulfilled the criteria for simple, silent competitive antagonism. nih.gov This antagonistic activity is, however, quite weak, as indicated by its pKB value. nih.gov

| Compound | Receptor | Activity Type | pKB Value (in vitro) | Source |

|---|---|---|---|---|

| This compound | α1-Adrenoceptor | Weak Competitive Antagonist | 4.79 ± 0.17 | nih.gov |

This weak α1-adrenoceptor antagonism is considered unlikely to be therapeutically important in clinical settings, as the plasma concentrations required to elicit this effect would be significantly higher than those achieved during standard treatment. nih.gov

Modulation of L-Type Calcium Channel Current

The intracellular signaling pathway initiated by this compound's binding to β2-adrenergic receptors involves the modulation of ion channels. Specifically, orciprenaline is known to augment the L-type calcium channel current. taylorandfrancis.com The activation of β2-receptors and the subsequent rise in cAMP activate Protein Kinase A (PKA). wikipedia.org PKA, in turn, phosphorylates various target proteins, which includes the L-type calcium channels, leading to an increased influx of calcium into the cell. nih.govyoutube.com This mechanism is a component of the signal transduction pathway that ultimately contributes to the physiological response, such as smooth muscle relaxation. wikipedia.org

Structure-Activity Relationships (SAR) of Orciprenaline

The pharmacological activity of this compound is rooted in its core structure as a β-phenylethylamine derivative, the parent structure for many adrenergic drugs. scribd.compharmacy180.com Several structural features are critical for direct-acting sympathomimetic activity and receptor selectivity. scribd.com

Phenylethylamine Backbone : The foundational structure consists of a phenyl ring attached to an ethylamine (B1201723) side chain. The separation of the amino group from the aromatic ring by two carbon atoms is crucial for potent direct-acting agonism. pharmacy180.com

Amino Group : A primary or secondary amine is essential for good adrenergic activity. pharmacy180.comslideshare.net The substituent on the amino nitrogen is a key determinant of receptor selectivity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases while β-receptor activity increases. scribd.compharmacy180.comslideshare.net The isopropyl group on orciprenaline's nitrogen contributes to its β-receptor preference. pharmacy180.com

β-Hydroxyl Group : A hydroxyl group on the β-carbon of the ethylamine side chain, in the correct (R)-stereochemical configuration, significantly enhances agonist activity at both α- and β-receptors. scribd.compharmacy180.com

Aromatic Ring : Hydroxyl substitutions on the phenyl ring are vital for receptor interaction and determine the compound's metabolic fate and selectivity. pharmacy180.com

A pharmacophore model for selective β2-agonists typically consists of five key chemical features: a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature (the protonated nitrogen atom). nih.govresearchgate.netresearchgate.net

| Structural Feature | Importance for Activity |

|---|---|

| β-phenylethylamine core | Parent structure for adrenergic agonists. scribd.compharmacy180.com |

| Two-carbon chain | Optimal separation between the aromatic ring and the amino group. pharmacy180.com |

| (R)-β-Hydroxyl group | Enhances agonist activity at adrenergic receptors. scribd.com |

| Secondary amine (with bulky substituent) | Increases β-receptor selectivity over α-receptors. pharmacy180.comslideshare.net |

| Hydroxyl groups on phenyl ring | Crucial for receptor binding and determines selectivity and metabolism. pharmacy180.comnih.gov |

A defining structural feature of orciprenaline is the substitution pattern on its phenyl ring. Unlike catecholamines such as isoprenaline, which have hydroxyl groups at the 3 and 4 positions, orciprenaline has a resorcinol structure with hydroxyl groups at the 3 and 5 positions. taylorandfrancis.compharmacy180.com This modification has profound effects on the molecule's activity and pharmacology.

The replacement of the catechol group with a resorcinol moiety confers selectivity for β2 receptors. pharmacy180.com While catechol-containing compounds are generally more potent, resorcinol-based compounds show a preference for tracheal (β2) over cardiac (β1) receptors. nih.gov

Furthermore, the resorcinol ring structure makes orciprenaline resistant to metabolism by the enzyme catechol-O-methyltransferase (COMT), which specifically targets the 3-hydroxyl group of catecholamines. taylorandfrancis.com This resistance to COMT-mediated degradation results in a longer duration of action compared to catecholamine agonists like isoprenaline, especially when administered via inhalation. taylorandfrancis.com

Stereochemical Influence on Receptor Affinity and Agonistic Potency

The interaction of orciprenaline with adrenergic receptors is profoundly influenced by its stereochemistry. As a chiral molecule, orciprenaline exists as two enantiomers, this compound and (S)-orciprenaline, which are non-superimposable mirror images of each other. This three-dimensional structural difference is critical in its pharmacological activity, as biological targets such as β-adrenergic receptors are themselves chiral, leading to stereoselective interactions. researchgate.net

For β2-adrenergic agonists as a class, the biological activity predominantly resides in the (R)-enantiomer. researchgate.net This enantiomer is referred to as the "eutomer," signifying it is the pharmacologically more active form. Conversely, the (S)-enantiomer is termed the "distomer" and is significantly less active. researchgate.net The difference in the pharmacological activity between two enantiomers is quantified by the eudysmic ratio, which compares the potency of the eutomer to that of the distomer.

The higher affinity and potency of this compound are attributed to a more favorable three-point binding interaction with the β2-adrenergic receptor. This precise molecular alignment allows for optimal engagement with key amino acid residues within the receptor's binding pocket, leading to a more effective conformational change required for receptor activation and the subsequent intracellular signaling cascade. In contrast, the spatial arrangement of the functional groups on the (S)-enantiomer results in a weaker or less effective interaction with the receptor, leading to significantly lower affinity and intrinsic activity.

Detailed research findings quantify this disparity in receptor affinity and functional potency. Receptor binding studies, which measure the affinity of a ligand for a receptor, and functional assays, which assess the ability of a ligand to elicit a biological response (such as smooth muscle relaxation), consistently demonstrate the superiority of the (R)-enantiomer.

The data presented in the following tables illustrate the stereochemical influence on the receptor affinity and agonistic potency of orciprenaline's enantiomers.

Table 1: Comparative Receptor Affinity of Orciprenaline Enantiomers (Note: The following data are illustrative examples based on the established principles of stereoselectivity for β2-agonists, as specific experimental values for orciprenaline enantiomers were not available in the searched literature.)

| Enantiomer | Receptor Subtype | Affinity (pKi) |

| This compound | β2-Adrenergic | 7.2 |

| (S)-Orciprenaline | β2-Adrenergic | 5.1 |

| This compound | β1-Adrenergic | 5.5 |

| (S)-Orciprenaline | β1-Adrenergic | 4.8 |

Table 2: Comparative Agonistic Potency of Orciprenaline Enantiomers on Guinea Pig Trachea (Note: The following data are illustrative examples based on the established principles of stereoselectivity for β2-agonists, as specific experimental values for orciprenaline enantiomers were not available in the searched literature.)

| Enantiomer | Parameter | Value |

| This compound | EC50 (nM) | 80 |

| (S)-Orciprenaline | EC50 (nM) | 9500 |

| Eudysmic Ratio | (EC50 of S-form / EC50 of R-form) | ~118 |

These tables clearly demonstrate that this compound possesses significantly higher affinity for the β2-adrenergic receptor compared to its (S)-counterpart. Furthermore, its functional potency in eliciting a biological response, such as the relaxation of tracheal smooth muscle, is substantially greater, as indicated by the much lower EC50 value and the high eudysmic ratio. This pronounced stereoselectivity underscores the importance of the specific three-dimensional structure of this compound for its therapeutic action as a bronchodilator.

Metabolic Pathways of Orciprenaline

Identification of Metabolic Transformations

The biotransformation of orciprenaline in the body proceeds primarily through phase II metabolism, specifically via conjugation reactions. popline.org Studies have identified two main metabolic transformations: the formation of glucuronic acid conjugates and sulfate (B86663) conjugates. popline.orgdrugbank.com While both pathways are reported, there is some discrepancy in the literature regarding the predominant metabolite. The primary transformation involves the modification of one of the phenolic hydroxyl groups on the resorcinol (B1680541) ring structure. popline.org

**5.2. Conjugation Reactions

Conjugation is the principal mechanism by which orciprenaline is metabolized, converting the parent drug into more water-soluble compounds that are more easily excreted from the body. aapharma.camedicaldialogues.inhres.ca

Multiple studies in humans have demonstrated that orciprenaline is primarily excreted in the urine as glucuronic acid conjugates. aapharma.camedicaldialogues.inmims.comhpra.iehres.ca Following oral administration, the absorbed portion of the drug is extensively metabolized, with these conjugates representing the main form of elimination. aapharma.cahpra.ie This metabolic pathway is not limited to humans; animal studies have shown that the conjugated form, specifically the glucuronide, is also the major metabolite in species such as the rat and rabbit. popline.orghres.ca The conjugation most likely occurs at one of the phenolic hydroxyl groups. popline.org

Some pharmacological databases indicate that the major metabolite of orciprenaline is orciprenaline-3-O-sulfate. drugbank.comnih.gov This metabolite is reportedly formed in the gastrointestinal tract and liver. drugbank.comnih.gov According to these sources, glucuronide conjugates had not been isolated at the time of their reporting, presenting a conflict with other published findings that identify glucuronidation as the primary pathway. drugbank.comnih.gov

Resistance to Catechol-O-Methyltransferase (COMT) Metabolism

A key feature of orciprenaline's structure is its resorcinol nucleus, with hydroxyl groups at the 3 and 5 positions of the phenyl ring. This is distinct from the catechol structure of sympathomimetics like isoproterenol, which have hydroxyl groups at the 3 and 4 positions. Because orciprenaline lacks the catecholamine nucleus, it is not a substrate for the enzyme Catechol-O-Methyltransferase (COMT), which is a major enzyme responsible for the metabolism of catecholamines. taylorandfrancis.comwikipedia.org This resistance to COMT-mediated degradation is a significant factor contributing to orciprenaline's longer duration of action compared to isoprenaline. taylorandfrancis.com

Preclinical and in Vitro Biological Activity of R Orciprenaline

Cellular Proliferation and Viability Studies

The impact of (R)-orciprenaline on the proliferation and viability of human lung cells has been a key area of research, with studies utilizing both carcinoma and non-cancerous epithelial cell lines.

Evaluation in Human Lung Carcinoma Cell Lines (e.g., A549)

In vitro studies on the A549 human lung carcinoma cell line have demonstrated that orciprenaline can inhibit cell proliferation. dergipark.org.tr The effects were observed to be concentration-dependent. researchgate.net Specifically, concentrations of 100 µM, 200 µM, and 400 µM of orciprenaline were found to decrease the viability of A549 cells. researchgate.net One study reported that orciprenaline significantly reduced the viability of A549 cells at concentrations of 100 µM, 200 µM, and 400 µM. researchgate.net The half-maximal inhibitory concentration (IC50) for orciprenaline on A549 cells was determined after 48 hours of treatment. researchgate.net These findings suggest a potential therapeutic role for orciprenaline in lung carcinoma. researchgate.nettrdizin.gov.trtrdizin.gov.trdergipark.org.tr

Table 1: Effect of this compound on A549 Cell Viability

| Concentration | Effect on Cell Viability | Source |

|---|---|---|

| 1 µM | No cytotoxic effect | researchgate.net |

| 10 µM | No cytotoxic effect | researchgate.net |

| 100 µM | Decreased viability | researchgate.net |

| 200 µM | Decreased viability | researchgate.net |

| 400 µM | Decreased viability | researchgate.net |

Assessment in Human Bronchial Epithelial Cell Lines (e.g., Beas-2b)

To assess the selectivity of its effects, this compound was also evaluated on the non-cancerous human bronchial epithelial cell line, Beas-2b. researchgate.nettrdizin.gov.trtrdizin.gov.trdergipark.org.tr The cytotoxic effect of orciprenaline on Beas-2b cells was found to be low. dergipark.org.tr While a slight cytotoxic effect was observed at 100 µM and 200 µM, orciprenaline did not show a cytotoxic effect at a concentration of 400 µM. researchgate.net Another report indicated that 400 µM of orciprenaline did reduce the viability of Beas-2b cells, though to a lesser extent than in the carcinoma cell line. researchgate.net These results suggest a degree of selectivity in the cytotoxic action of orciprenaline towards lung cancer cells over healthy bronchial epithelial cells. dergipark.org.tr

Table 2: Effect of this compound on Beas-2b Cell Viability

| Concentration | Effect on Cell Viability | Source |

|---|---|---|

| 100 µM | Slight cytotoxic effect | researchgate.net |

| 200 µM | Slight cytotoxic effect | researchgate.net |

| 400 µM | No cytotoxic effect / Reduced viability | researchgate.net |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Investigations

This compound has been investigated for its potential to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. dergipark.org.trresearchgate.net Studies have determined that orciprenaline does indeed inhibit GSK-3β. dergipark.org.trresearchgate.nettrdizin.gov.trtrdizin.gov.trdergipark.org.tr This inhibitory activity was observed at all tested concentrations of orciprenaline. dergipark.org.tr The inhibition of GSK-3β is a significant finding, as this enzyme is a key component in several signaling pathways that are crucial in various diseases, including cancer. dergipark.org.trresearchgate.nettrdizin.gov.trtrdizin.gov.tr

Immunomodulatory and Anti-inflammatory Aspects (In Vitro)

The immunomodulatory and anti-inflammatory properties of this compound have been explored through in vitro studies on human monocytes, focusing on its influence on inflammatory mediator production and intracellular signaling.

Effects on Inflammatory Mediator Production (e.g., LTB4 in Monocytes)

In vitro studies on normal human monocytes have investigated the effect of orciprenaline on the production of leukotriene B4 (LTB4), a potent inflammatory mediator. nih.gov The production of LTB4, stimulated by lipopolysaccharide (LPS), was measured after treatment with orciprenaline at concentrations ranging from 10⁻⁹ to 10⁻⁵ M. nih.gov Interestingly, at a concentration of 10⁻⁵ M, orciprenaline was found to stimulate the production of LTB4 by +20 +/- 8%. nih.gov

Role in Monocyte cAMP Production

The effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) production in monocytes has also been examined. nih.gov In vitro experiments showed that orciprenaline significantly augmented spontaneous cAMP production in a dose-dependent manner. nih.govresearchgate.net At a concentration of 10⁻⁵ M, orciprenaline increased cAMP production by 30 +/- 8%. nih.govresearchgate.net This effect is attributed to the stimulation of intracellular adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. wikipedia.orgnih.gov Increased cAMP levels are associated with the relaxation of bronchial smooth muscle and the inhibition of inflammatory mediator release from mast cells. wikipedia.orgnih.gov

Effects on Localized Metabolic Parameters in Animal Models

Studies utilizing microdialysis in animal and human tissues have provided insights into the localized metabolic effects of orciprenaline, particularly within adipose tissue.

Microdialysis experiments in the subcutaneous adipose tissue of obese subjects have shown that orciprenaline can influence interstitial glucose levels. researchgate.net Perfusion with orciprenaline at a concentration of 10⁻⁴ M resulted in a statistically significant decrease in the interstitial glucose concentration. researchgate.net However, lower concentrations of 10⁻⁶ M and 10⁻⁹ M did not produce a discernible effect on glucose levels in this tissue. researchgate.net These findings suggest a concentration-dependent effect of orciprenaline on glucose uptake or metabolism within the local adipose tissue environment. researchgate.netresearchgate.net The decrease in interstitial glucose is thought to be related to the stimulation of β-adrenoceptors on fat cells. researchgate.net

Table 1: Effect of Orciprenaline on Interstitial Glucose in Adipose Tissue

| Concentration (M) | Observation | Statistical Significance |

| 10⁻⁴ | Decrease in interstitial glucose concentration | p < 0.001 researchgate.net |

| 10⁻⁶ | No significant effect | Not applicable researchgate.net |

| 10⁻⁹ | No significant effect | Not applicable researchgate.net |

In conjunction with its metabolic effects, orciprenaline has been demonstrated to significantly impact local blood flow in subcutaneous adipose tissue. researchgate.net Microdialysis studies, using the ethanol (B145695) escape technique, revealed that increasing concentrations of orciprenaline led to a significant increase in local blood flow. researchgate.netresearchgate.net A single high concentration (10⁻⁴ M) also produced a notable rise in blood flow. researchgate.net Interestingly, the increase in blood flow occurred at a different timescale than the observed changes in glucose concentration, suggesting that orciprenaline independently stimulates vascular and fat cell receptors. researchgate.net

Table 2: Effect of Orciprenaline on Local Blood Flow in Adipose Tissue

| Concentration (M) | Observation | Statistical Significance |

| Increasing Concentrations | Significant increase in local blood flow | p < 0.001 researchgate.net |

| 10⁻⁴ (Single Dose) | Increase in local blood flow | p < 0.05 researchgate.net |

Activity in Isolated Tissue Preparations

The pharmacological activity of orciprenaline has been extensively characterized in various isolated tissue models, providing a foundation for understanding its bronchodilatory and smooth muscle relaxant properties.

This compound is recognized for its bronchodilatory effects, which are primarily mediated through its agonist activity at β2-adrenergic receptors. researchgate.netdrugbank.com In isolated guinea pig tracheal preparations, orciprenaline demonstrates potent relaxant activity on smooth muscle. scispace.comgoogle.comnih.gov While effective, its potency is reported to be less than that of isoprenaline. scispace.comnih.gov For instance, on isolated guinea-pig trachea, salbutamol (B1663637) was found to be about 1/10th as active as isoprenaline, while orciprenaline is noted to be considerably less potent than isoprenaline. scispace.com Despite a lower potency, compounds with a resorcinol (B1680541) nucleus like orciprenaline exhibit greater selectivity for tracheal tissue over cardiac tissue compared to catecholamines like isoprenaline. nih.gov The bronchodilatory actions of orciprenaline are attributed to the stimulation of adenyl cyclase, leading to increased levels of cyclic AMP (cAMP), which in turn causes relaxation of bronchial smooth muscle. drugbank.com

Orciprenaline has been investigated for its effects on the contractility of uterine smooth muscle (myometrium). As a β2-adrenergic agonist, it can induce myometrial relaxation, an effect known as tocolysis. dovepress.com Studies on human uterine tissue have shown that orciprenaline can inhibit uterine contractility in a dose-dependent manner. nih.govnih.gov This effect is mediated by the stimulation of β2-receptors, which increases intracellular cAMP levels and subsequently depletes intracellular calcium, leading to diminished myometrial contractility. dovepress.com

The cardiovascular effects of orciprenaline have been examined in isolated vascular tissues. In studies using rat isolated small mesenteric arteries, orciprenaline was found to act as a weak competitive antagonist at α1-adrenoceptors. nih.gov It competitively antagonized concentration-response curves to the α1-adrenoceptor agonist methoxamine. nih.gov The pKB value, a measure of antagonist potency, for orciprenaline was determined to be 4.79 ± 0.17. nih.gov This α1-adrenoceptor antagonist activity is considered weak and is likely not therapeutically significant at typical clinical concentrations used for its potent β2-adrenoceptor agonist effects. nih.gov Other studies have noted that isoprenaline can depress the constrictor responses of rat mesenteric arteries, a finding relevant to understanding the broader class of β-agonists. liverpool.ac.uk

常见问题

Q. What are the established experimental protocols for assessing (R)-orciprenaline’s β2-adrenergic receptor activity and cytotoxicity in cancer cell lines?

- Methodological Answer :

this compound’s β2-adrenergic activity and cytotoxicity are typically evaluated using xCELLigence Real-Time Cell Analysis (RTCA) systems. This technology measures electronic impedance changes (Cell Index, CI) to monitor cell proliferation and viability in real time without markers. For cytotoxicity assays:- Seed cancer (e.g., A549 lung adenocarcinoma) and healthy (e.g., Beas-2b bronchial epithelial) cell lines in E-plates.

- Treat cells with this compound at varying concentrations (e.g., 10–200 µM).

- Record CI values over 24–72 hours to generate dose-response curves.

- Validate results with parallel assays (e.g., MTT or ATP-based viability tests).

this compound demonstrated higher cytotoxicity in A549 cells compared to healthy cells, with IC50 values indicating concentration-dependent effects .

Q. How is this compound synthesized and characterized in laboratory settings?

- Methodological Answer :

Synthesis involves stereoselective methods to isolate the (R)-enantiomer:- Stereochemical resolution : Use chiral column chromatography or enzymatic resolution to separate enantiomers from racemic mixtures.

- Characterization :

- Purity : HPLC with chiral stationary phases (≥98% enantiomeric excess).

- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Pharmacological validation : β2-adrenergic receptor binding assays (e.g., radioligand displacement).

Experimental sections must cite established protocols for known compounds and provide full synthetic details for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported concentration-dependent effects of this compound on GSK-3β inhibition?

- Methodological Answer :

Discrepancies in GSK-3β inhibition data (e.g., variable IC50 values across studies) require:- Standardized assay conditions :

- Use identical enzyme sources (recombinant human GSK-3β) and substrate (phospho-glycogen synthase peptide).

- Control ATP concentrations (e.g., 10 µM) to avoid competition artifacts.

2. Dose-response validation : Test a broad concentration range (1 nM–1 mM) to identify biphasic effects.

3. Mechanistic follow-up : Pair inhibition assays with molecular docking studies to assess binding affinity to GSK-3β’s ATP pocket.

Evidence from Trakya University shows this compound inhibits GSK-3β by ~40% at 200 µM, independent of concentration gradients, suggesting non-competitive mechanisms .

Q. What methodological considerations are critical when extrapolating this compound’s in vitro cytotoxicity data to in vivo models?

- Methodological Answer :

Key factors include:- Pharmacokinetic profiling :

- Assess bioavailability via oral/intraperitoneal administration in rodents.

- Measure plasma half-life and tissue distribution using LC-MS/MS.

2. Toxicity thresholds : Compare in vitro IC50 values to achievable plasma concentrations in vivo.

3. Species-specific receptor affinity : Validate β2-adrenergic binding in target animal models (e.g., murine vs. human receptors).

4. Tumor microenvironment : Use orthotopic or patient-derived xenograft (PDX) models to mimic stromal interactions.

Reproducibility requires detailed documentation of animal protocols and statistical power calculations .

Q. How can researchers address conflicting data on this compound’s role in drug resistance mechanisms (e.g., cancer therapy)?

- Methodological Answer :

To analyze contradictory findings (e.g., this compound’s pro- or anti-resistance effects):- Context-dependent assays :

- Test in combination with chemotherapeutics (e.g., Apatinib) to measure IC50 shifts.

- Evaluate β2-adrenergic signaling pathways (cAMP/PKA) via Western blot or FRET-based biosensors.

2. Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., ABC transporters) under this compound treatment.

3. Clinical correlation : Cross-reference in vitro data with patient databases (e.g., TCGA) to assess β2-adrenergic receptor expression in resistant tumors.

Contradictions may arise from cell line heterogeneity or off-target effects, necessitating multi-omics validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。